molecular formula C19H19ClFN3O2 B2606796 3-(3-chloro-4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034313-05-6

3-(3-chloro-4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2606796
CAS No.: 2034313-05-6
M. Wt: 375.83
InChI Key: KUWRCTCMNGVQAN-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H19ClFN3O2 and its molecular weight is 375.83. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) reported on a compound with similar structural features to the one , demonstrating its efficacy as an orally active neurokinin-1 (NK-1) receptor antagonist. This antagonist showed potential in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthesis and Reactivity Study

Murthy et al. (2017) conducted a synthesis and characterization study on a molecule similar to the one . The study included the analysis of vibrational spectra, NMR chemical shifts, and the investigation of charge transfer within the molecule. The findings provide insights into the potential applications in non-linear optics and as a lead compound for anti-cancer drugs (Murthy et al., 2017).

Antitumor Activity

Naito et al. (2005) explored the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, including compounds with structural similarities. These compounds demonstrated significant cytotoxicity against various tumor cell lines, highlighting their potential as antitumor agents (Naito et al., 2005).

Quality Control and Stability Studies

Dwivedi et al. (2003) developed an assay method for quality control and stability studies of a compound similar to the one . This research is critical for the development and clinical use of new pharmaceutical agents, ensuring their safety and efficacy (Dwivedi et al., 2003).

Imaging Dopamine Receptors

Eskola et al. (2002) synthesized a compound structurally related for use in imaging dopamine D4 receptors. This research contributes to the development of imaging agents for neurological studies and diagnostics (Eskola et al., 2002).

Selective Ratiometric and Colorimetric Chemosensor

Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate as a selective chemosensor for Al(3+). This application demonstrates the potential of similar compounds in analytical chemistry and environmental monitoring (Maity & Govindaraju, 2010).

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-15-10-13(3-5-16(15)21)4-6-18(25)23-12-14-7-8-22-17(11-14)24-9-1-2-19(24)26/h3,5,7-8,10-11H,1-2,4,6,9,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWRCTCMNGVQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.